molecular formula C6H4N4O4 B571910 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 1245644-73-8

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B571910
CAS No.: 1245644-73-8
M. Wt: 196.122
InChI Key: ZJWFMXGAGGWOGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of related compounds suggests that large-scale production would involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its derivatives are known to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific nitro and dione functionalities, which confer unique reactivity and biological activity. These features make it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .

Properties

IUPAC Name

6-nitro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c11-5-4-1-3(10(13)14)2-9(4)8-6(12)7-5/h1-2H,(H2,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWFMXGAGGWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718745
Record name 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-73-8
Record name 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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